molecular formula C7H14N2O B1271917 cis-2-Aminocyclohexanecarboxamide CAS No. 24717-01-9

cis-2-Aminocyclohexanecarboxamide

Cat. No.: B1271917
CAS No.: 24717-01-9
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-RITPCOANSA-N
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Description

cis-2-Aminocyclohexanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexanone to cis-2-Aminocyclohexanecarboxamide:

Industrial Production Methods:

  • Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Aminocyclohexanecarboxamide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: It can be reduced to form cis-2-aminocyclohexane.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include cis-2-aminocyclohexane.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application.

Molecular Targets and Pathways:

  • In medicinal chemistry, it may target specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.

Comparison with Similar Compounds

    cis-2-Aminocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    trans-2-Aminocyclohexanecarboxamide: Similar structure but with a trans configuration.

Uniqueness:

  • The cis configuration of cis-2-Aminocyclohexanecarboxamide imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets.

Biological Activity

Cis-2-Aminocyclohexanecarboxamide, a compound belonging to the class of organic compounds known as pyrimidinecarboxamides, has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboxamide functional group attached to a cyclohexane ring. Its stereochemistry plays a crucial role in its biological activity, as different isomers can exhibit varying effects on biological systems.

The compound acts primarily as an inhibitor of non-receptor tyrosine kinases, particularly SYK (spleen tyrosine kinase). This kinase is pivotal in mediating signal transduction from various transmembrane receptors, including those involved in immune responses. The activation of SYK leads to several downstream effects, including:

  • Regulation of immune cell function : SYK is essential for the activation of neutrophils and dendritic cells, influencing phagocytosis and cytokine production.
  • Platelet activation : It plays a role in platelet aggregation and vascular development, which are critical for hemostasis and wound healing.
  • Osteoclast maturation : SYK is involved in the differentiation and function of osteoclasts, impacting bone resorption processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through its action on immune cells. By inhibiting SYK, it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation by interfering with signaling pathways that promote tumor growth. For instance, its effect on SYK could disrupt pathways critical for cancer cell survival and metastasis .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate inflammatory processes in the brain may contribute to this effect .

Data Table: Biological Activities and Mechanisms

ActivityMechanismReferences
Anti-inflammatoryInhibition of SYK leading to reduced cytokine release ,
AnticancerDisruption of signaling pathways in cancer cells
NeuroprotectiveModulation of neuroinflammatory responses

Case Study 1: Inhibition of Neutrophil Activation

A study demonstrated that this compound effectively inhibited neutrophil degranulation in vitro. This was associated with decreased production of reactive oxygen species (ROS) upon stimulation with inflammatory mediators. The findings suggest potential applications in treating conditions characterized by excessive neutrophil activation, such as rheumatoid arthritis .

Case Study 2: Cancer Cell Proliferation

In vitro experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the downregulation of SYK-mediated signaling pathways that promote cell survival and proliferation .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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